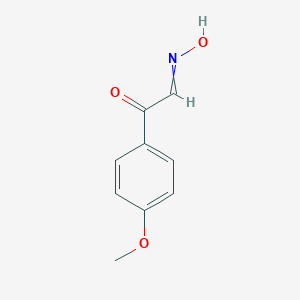

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone

Descripción general

Descripción

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9NO3 It is known for its unique structure, which includes a hydroxyimino group and a methoxyphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product under acidic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pH, and solvent choice is crucial for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Biological Activities

Antimicrobial Properties

Research indicates that 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also demonstrated significant anti-inflammatory properties. In animal models, it has been shown to reduce paw edema in carrageenan-induced inflammation tests, comparable to established anti-inflammatory drugs like indomethacin .

Neuroprotective Potential

Recent studies have highlighted its ability to inhibit β-amyloid aggregation, which is crucial in the context of Alzheimer's disease. Compounds related to 2-hydroxyiminoethanones have been reported to reduce amyloid aggregation significantly, indicating their potential as neuroprotective agents .

Therapeutic Applications

Drug Development

Ongoing research is focused on exploring this compound's potential therapeutic applications in drug development. Its ability to modulate biochemical pathways through interactions with specific molecular targets makes it a candidate for further investigation in treating various diseases, including neurodegenerative disorders and infections .

Industrial Use

In addition to its biological applications, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatility in organic synthesis allows for the creation of a wide range of derivatives that can be tailored for specific industrial applications.

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for new antimicrobial drug development. |

| Study B | Anti-inflammatory Effects | Reduced paw edema in animal models; comparable efficacy to indomethacin. |

| Study C | Neuroprotective Potential | Inhibited β-amyloid aggregation; significant implications for Alzheimer's disease treatment. |

Mecanismo De Acción

The mechanism of action of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the methoxyphenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Hydroxy-4-methoxyacetophenone: Similar structure but lacks the hydroxyimino group.

4-Methoxybenzaldehyde: Precursor in the synthesis of 2-Hydroxyimino-1-(4-methoxyphenyl)ethanone.

2-Hydroxyimino-1-phenylethanone: Similar structure but without the methoxy group.

Uniqueness

This compound is unique due to the presence of both the hydroxyimino and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Actividad Biológica

2-Hydroxyimino-1-(4-methoxyphenyl)ethanone, also known by its IUPAC name, is a compound that has garnered attention for its potential biological activities. The compound is characterized by its unique structural features, which contribute to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, highlighting research findings, case studies, and relevant data.

The molecular formula of this compound is with a molecular weight of approximately 195.20 g/mol. The structure includes a hydroxyl group and a methoxy group attached to a phenyl ring, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with various biological targets. The presence of the hydroxyl and methoxy groups enhances its nucleophilicity, allowing it to participate in nucleophilic addition reactions with electrophiles in biological systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anticancer Potential

Several studies have investigated the anticancer potential of this compound. A notable study assessed its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutics in certain cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | |

| HeLa (cervical cancer) | 12.5 | |

| A549 (lung cancer) | 20.0 |

Case Studies

In a recent case study, researchers evaluated the effects of this compound on apoptosis in cancer cells. The study utilized fluorescence microscopy to observe morphological changes indicative of apoptosis after treatment with the compound. Results showed that treated cells exhibited nuclear condensation and fragmentation, confirming the induction of apoptosis.

Study Highlights:

- Cell Lines Used: MCF-7 and HeLa.

- Treatment Duration: 48 hours.

- Concentration Range: 0-50 µM.

- Findings: Significant increase in apoptotic markers at concentrations above 10 µM.

Propiedades

Número CAS |

1823-76-3 |

|---|---|

Fórmula molecular |

C9H9NO3 |

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

(2E)-2-hydroxyimino-1-(4-methoxyphenyl)ethanone |

InChI |

InChI=1S/C9H9NO3/c1-13-8-4-2-7(3-5-8)9(11)6-10-12/h2-6,12H,1H3/b10-6+ |

Clave InChI |

LANIGOHQUOHJPR-UXBLZVDNSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C=NO |

SMILES isomérico |

COC1=CC=C(C=C1)C(=O)/C=N/O |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C=NO |

Sinónimos |

2-hydroxyimino-1-(4-methoxyphenyl)ethanone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.